molecular formula C21H23FN4S2 B11246237 2-(4-Fluorophenyl)-4-methyl-5-(6-((2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)thiazole

2-(4-Fluorophenyl)-4-methyl-5-(6-((2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)thiazole

Cat. No.: B11246237
M. Wt: 414.6 g/mol
InChI Key: YZJNUMUQOIJRAX-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation.
    • Major products formed from these reactions would include derivatives with modified functional groups or substituents.
  • Scientific Research Applications

      Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.

      Biology: Studying its interactions with biological macromolecules (e.g., proteins, nucleic acids).

      Medicine: Assessing its pharmacological properties, toxicity, and therapeutic potential.

      Industry: Exploring its use in materials science, catalysis, or other industrial applications.

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects would require further research. It likely involves interactions with specific molecular targets or pathways.
  • Comparison with Similar Compounds

    • While I don’t have specific information on similar compounds at the moment, I recommend exploring related 1,3,5-triazines to highlight its uniqueness.

    Remember that this compound’s complex structure offers exciting avenues for scientific exploration, and further studies will uncover more about its properties and applications

    Properties

    Molecular Formula

    C21H23FN4S2

    Molecular Weight

    414.6 g/mol

    IUPAC Name

    2-(4-fluorophenyl)-4-methyl-5-[6-(2-piperidin-1-ylethylsulfanyl)pyridazin-3-yl]-1,3-thiazole

    InChI

    InChI=1S/C21H23FN4S2/c1-15-20(28-21(23-15)16-5-7-17(22)8-6-16)18-9-10-19(25-24-18)27-14-13-26-11-3-2-4-12-26/h5-10H,2-4,11-14H2,1H3

    InChI Key

    YZJNUMUQOIJRAX-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCCN4CCCCC4

    Origin of Product

    United States

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